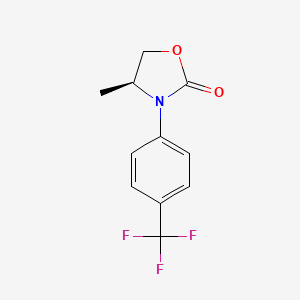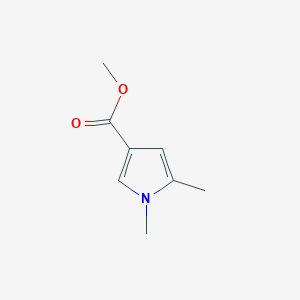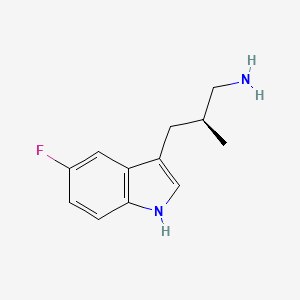
5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Furan Ring: Starting from a suitable precursor such as furfural, the furan ring can be constructed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
5-(Amino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide: Similar structure but with an amino group instead of a methylamino group.
5-(Methylamino)-N-(1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(Methylamino)-N-(1H-pyrazol-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure allows it to participate in a variety of chemical reactions and interact with a range of biological targets, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
5-(methylamino)-N-(1H-pyrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-10-8-3-2-6(15-8)9(14)12-7-4-5-11-13-7/h2-5,10H,1H3,(H2,11,12,13,14) |
InChIキー |
NQZFIAYACIRATE-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(O1)C(=O)NC2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)

![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)



![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)




![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)

